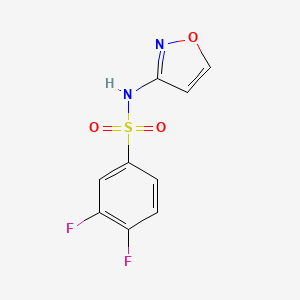

3,4-二氟-N-3-异恶唑基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide often involves multi-step chemical processes that include the formation of isoxazole rings and the introduction of sulfonyl and fluoro groups. One common approach for synthesizing similar compounds involves the cyclocondensation reactions of appropriate precursors, such as hydrazines with ketones or aldehydes, followed by sulfonation and fluorination steps to introduce the desired functional groups. These methods are designed to achieve high regioselectivity and yield, making them suitable for the synthesis of a wide range of sulfonamide derivatives with varied substituents (Dudutienė et al., 2013).

Molecular Structure Analysis

The molecular structure of 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide and related compounds can be characterized using various analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information on the molecular geometry, bond lengths, angles, and the spatial arrangement of atoms within the molecule. The presence of fluorine atoms influences the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets (Gel'mbol'dt et al., 2004).

Chemical Reactions and Properties

Compounds like 3,4-difluoro-N-3-isoxazolylbenzenesulfonamide participate in various chemical reactions, including conjugate addition, electrophilic substitution, and nucleophilic displacement reactions. The fluorine atoms and the isoxazole ring significantly influence the compound's reactivity, making it a versatile intermediate for synthesizing more complex molecules. The sulfonyl group also contributes to the compound's reactivity, offering sites for further functionalization (Meng et al., 2013).

科学研究应用

苯并磺酰胺的生成

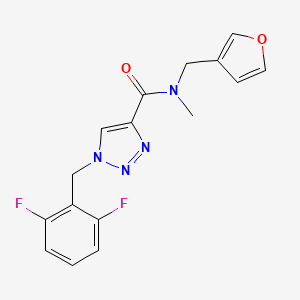

Xiang、Kuang和Wu(2016)的一项研究表明,在苯并磺酰胺的生成中使用与3,4-二氟-N-3-异恶唑基苯磺酰胺结构相似的2-乙炔基苯磺酰胺。在可见光照射和光催化剂存在下,这些化合物发生转化,生成3-(2,2,2-三氟乙亚基)-2,3-二氢苯并[d]异噻唑1,1-二氧化物。这一过程突出了光引发的三氟甲基化,导致C-N键的形成,表明在合成苯并磺酰胺等复杂的磺酰胺基结构中具有潜在应用(Xiang, Kuang, & Wu, 2016)。

氟代苯磺酰胺作为CA抑制剂

Dudutienė等人(2015)探索了氟代苯磺酰胺(包括与3,4-二氟-N-3-异恶唑基苯磺酰胺结构相关的化合物)的功能化及其对碳酸酐酶(CAs)的抑制特性。这项研究表明,取代的三氟和四氟苯磺酰胺对CAs表现出高亲和力和同工型选择性抑制,在2、3和4位上的取代基变化产生具有广泛结合亲和力和选择性的化合物。发现此类化合物,特别是2,4-取代-3,5,6-三氟苯磺酰胺,是有效的CA XIII抑制剂,表明它们在设计各种CA同工型的抑制剂中具有潜在应用(Dudutienė et al., 2015)。

手性氟代异恶唑-5(4H)-酮的合成

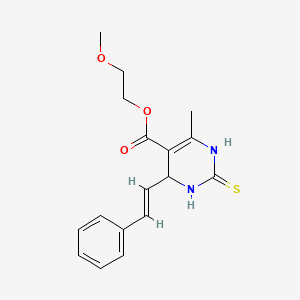

Meng等人(2013)报告了一种手性氟代异恶唑-5(4H)-酮的有机催化不对称一锅顺序共轭加成/脱芳香化氟化合成,使用类似于3,4-二氟-N-3-异恶唑基苯磺酰胺的化合物。该过程涉及使用硝基烯烃和N-氟苯磺酰亚胺(NFSI)以高收率、对映和非对映选择性获得手性氟代异恶唑-5(4H)-酮。该方法表明氟代苯磺酰胺在合成手性氟代化合物中的用途,该化合物在药物化学和生物活性分子的开发中具有潜在应用(Meng et al., 2013)。

属性

IUPAC Name |

3,4-difluoro-N-(1,2-oxazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O3S/c10-7-2-1-6(5-8(7)11)17(14,15)13-9-3-4-16-12-9/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHGVZHDZFHFOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NC2=NOC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49816913 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5501251.png)

![[(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5501260.png)

![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)

![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)

![2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5501314.png)

![N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)

![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)

![2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)